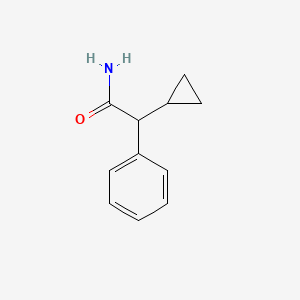

2-Cyclopropyl-2-phenylacetamide

Description

2-Cyclopropyl-2-phenylacetamide is a substituted acetamide derivative featuring a cyclopropyl group attached to the phenyl ring of the acetamide backbone. The cyclopropyl group introduces steric and electronic effects that may influence binding affinity, solubility, and pharmacokinetic properties, though direct experimental data on this compound remains scarce.

Properties

IUPAC Name |

2-cyclopropyl-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c12-11(13)10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTSWODMYZEUQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Solubility and Stability

- 2-Phenylacetamide: Exhibits moderate solubility in polar solvents (e.g., ethanol, DMSO) due to its acetamide group, with a melting point of ~138–140°C . No significant stability issues reported under standard storage conditions.

- Benzilic acid : Poor aqueous solubility due to its hydrophobic diphenyl structure but forms stable salts (e.g., sodium benzilate) for improved bioavailability .

- This compound : Predicted to have lower solubility than 2-phenylacetamide due to increased hydrophobicity from the cyclopropyl group. Stability may be enhanced against oxidative metabolism, a common trait of cyclopropane-containing drugs .

Q & A

What are the recommended synthetic routes for 2-Cyclopropyl-2-phenylacetamide, and how do reaction conditions influence yield and purity?

Level: Basic

Answer:

The synthesis of this compound typically involves cyclopropane ring formation via [2+1] cycloaddition or nucleophilic substitution, followed by amidation. Key steps include:

- Cyclopropane introduction : Use of transition metal catalysts (e.g., Cu or Rh) for stereochemical control .

- Amidation : Coupling agents like EDCl/HOBt or direct reaction with activated acyl intermediates.

Critical parameters include: - Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

- Temperature control : Moderate temperatures (60–80°C) minimize side reactions like cyclopropane ring opening .

- Catalysts : Acidic or basic conditions (e.g., p-toluenesulfonic acid) optimize reaction kinetics .

Yield and purity are monitored via HPLC or GC-MS, with typical yields ranging from 60–85% under optimized conditions .

How can researchers confirm the molecular structure and stereochemistry of this compound?

Level: Basic

Answer:

Structural confirmation requires a combination of spectroscopic and computational methods:

- NMR :

- IR spectroscopy : Amide C=O stretch at ~1650–1680 cm⁻¹ and N–H bend at ~1550 cm⁻¹ .

- X-ray crystallography : Resolves stereochemistry and confirms cyclopropane ring geometry .

For stereochemical analysis, chiral HPLC or optical rotation measurements are used if enantiomers are synthesized .

What safety protocols are critical for handling this compound in laboratory settings?

Level: Basic

Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods or local exhaust systems to avoid inhalation of dust/aerosols .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First aid :

- Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists .

- Skin contact : Wash with soap and water for 15 minutes .

MSDS-compliant labeling and emergency shower/eye wash stations are mandatory .

How can researchers optimize reaction conditions to scale up this compound synthesis?

Level: Advanced

Answer:

Scaling requires addressing mass/heat transfer limitations and reproducibility:

- Flow chemistry : Continuous flow reactors improve mixing and temperature control, reducing side products .

- Catalyst loading : Reduce metal catalyst concentrations (e.g., 0.5–1 mol% Rh) to minimize costs and purification steps .

- Solvent recycling : Implement distillation or membrane filtration for solvent recovery .

- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring .

Pilot-scale trials should validate purity (>98%) and yield consistency across batches .

How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

Level: Advanced

Answer:

Discrepancies often arise from conformational flexibility or solvent effects:

- Dynamic NMR : Perform variable-temperature NMR to detect ring-flipping or amide bond rotation .

- DFT calculations : Compare experimental data with computed chemical shifts (e.g., using Gaussian or ORCA) . Adjust for solvent polarity in simulations .

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons .

Document solvent, temperature, and instrument calibration to ensure reproducibility .

What computational strategies are effective for predicting the biological target interactions of this compound?

Level: Advanced

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., enzymes or receptors). Cyclopropane’s rigidity may enhance binding entropy .

- MD simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-target complexes .

- QSAR models : Corinate structural descriptors (e.g., logP, topological polar surface area) with bioactivity data from analogues .

Validate predictions with in vitro assays (e.g., enzyme inhibition or receptor binding) .

How can researchers evaluate the metabolic stability of this compound in preclinical studies?

Level: Advanced

Answer:

- In vitro assays :

- Metabolite identification : Use high-resolution MS (HRMS) to detect hydroxylation or ring-opening products .

- In silico tools : Predict metabolic hotspots with software like MetaSite or StarDrop .

Data guides structural modifications (e.g., fluorine substitution) to block vulnerable sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.